molecular formula C18H18O2S3 B14232948 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane CAS No. 634602-02-1

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14232948
CAS No.: 634602-02-1
M. Wt: 362.5 g/mol
InChI Key: URFLVSTZZNBNNF-UHFFFAOYSA-N
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Description

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane typically involves the following steps:

    Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of 1,4-diketones with elemental sulfur.

    Coupling Reactions: The thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the desired thiophene-thiophene linkage.

    Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.

Scientific Research Applications

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.

    Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The thiophene rings can engage in π-π stacking interactions, while the dioxane ring can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-dithiophen-2-ylthiophene: Lacks the dioxane ring, making it less versatile in certain applications.

    5,5-dimethyl-1,3-dioxane: Lacks the thiophene rings, reducing its potential for electronic applications.

    Thiophene-2-carboxaldehyde: Contains a single thiophene ring and an aldehyde group, making it structurally simpler.

Uniqueness

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is unique due to the combination of thiophene and dioxane rings in its structure. This combination provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

634602-02-1

Molecular Formula

C18H18O2S3

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C18H18O2S3/c1-18(2)10-19-17(20-11-18)12-9-15(13-5-3-7-21-13)23-16(12)14-6-4-8-22-14/h3-9,17H,10-11H2,1-2H3

InChI Key

URFLVSTZZNBNNF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)C

Origin of Product

United States

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